molecular formula C24H42O21 B8199103 Gal(a1-6)Glc(a1-4)Glc(b1-4)Glc

Gal(a1-6)Glc(a1-4)Glc(b1-4)Glc

Cat. No.: B8199103
M. Wt: 666.6 g/mol
InChI Key: FPBCRLIOSBQLHS-AMVQGNOBSA-N
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Description

The compound Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose is a complex carbohydrate composed of four monosaccharide units linked by glycosidic bonds. This oligosaccharide is part of the larger family of glycans, which play crucial roles in various biological processes, including cell-cell recognition, signaling, and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose typically involves the stepwise addition of monosaccharide units using glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosyl donor and acceptor are then activated under specific conditions to form the desired glycosidic bond. Common reagents used in these reactions include Lewis acids, such as boron trifluoride etherate, and promoters like silver triflate.

Industrial Production Methods

Industrial production of this compound often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as glycosyltransferases catalyze the formation of glycosidic bonds between monosaccharides. This method is advantageous as it operates under mild conditions and produces fewer by-products compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid or bromine water are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride or tosyl chloride are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.

Scientific Research Applications

Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose: has numerous applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.

    Biology: Plays a role in studying cell-cell interactions, signaling pathways, and immune responses.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycan dysfunction.

    Industry: Utilized in the production of bio-based materials and as a component in food and cosmetic products.

Mechanism of Action

The mechanism by which Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose exerts its effects involves its interaction with specific receptors and enzymes in biological systems. The compound can bind to lectins, which are carbohydrate-binding proteins, and modulate various cellular processes. It also participates in glycosylation reactions, influencing protein folding, stability, and function.

Comparison with Similar Compounds

Similar Compounds

    Lactose: Composed of galactose and glucose linked by a beta 1-4 glycosidic bond.

    Maltose: Consists of two glucose units linked by an alpha 1-4 glycosidic bond.

    Cellobiose: Composed of two glucose units linked by a beta 1-4 glycosidic bond.

Uniqueness

Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose: is unique due to its specific glycosidic linkages and the presence of multiple monosaccharide units. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9+,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBCRLIOSBQLHS-AMVQGNOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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